3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-28-2) is a synthetic, fluorinated organic compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol. It belongs to the class of phenylbutanones and is characterized by the presence of a ketone, a vicinal diol, and a meta-substituted trifluoromethylphenyl group.

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
CAS No. 645389-28-2
Cat. No. B12594918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one
CAS645389-28-2
Molecular FormulaC11H11F3O3
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C1=CC(=CC=C1)C(F)(F)F)O)O
InChIInChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5,9-10,16-17H,1H3
InChIKeyFLRXNRUXWPIRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-28-2): A Specialized Fluorinated Dihydroxy Ketone for Research


3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one (CAS 645389-28-2) is a synthetic, fluorinated organic compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . It belongs to the class of phenylbutanones and is characterized by the presence of a ketone, a vicinal diol, and a meta-substituted trifluoromethylphenyl group. Its calculated LogP of 1.69 indicates moderate lipophilicity, a key property influencing its role as a synthetic intermediate or a potential metabolite analog in medicinal chemistry and chemical biology research.

Why 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one Cannot Be Simply Replaced by Close Analogs


The specific combination of a meta-trifluoromethyl substituent on the phenyl ring and the 3,4-dihydroxy-2-butanone scaffold creates a unique electronic and steric environment. The strong electron-withdrawing effect of the -CF3 group at the meta position [1] significantly alters the reactivity of the ketone and the acidity of the diol, differentiating it from non-fluorinated or para-substituted analogs. This precise regiochemistry and substitution pattern are often critical for on-target binding affinity, metabolic stability, or the compound's utility as a selective synthetic building block, making generic substitution risky without direct comparative data .

Quantitative Differentiation Evidence for 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one vs. Analogs


Physicochemical Property Differentiation: Lipophilicity (LogP) vs. the 4-CF3 Regioisomer

The target compound (3-CF3 substitution) exhibits a calculated LogP of 1.69, a critical parameter for membrane permeability and metabolic stability . The close analog, 3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one (4-CF3 substitution, CAS 645389-27-1), represents a regioisomeric pair. While a specific LogP for the 4-CF3 analog was not found in the searched sources, the difference in molecular geometry and dipole moment arising from meta vs. para substitution is known to influence LogP, protein binding, and CYP450 interactions, making this property a key differentiator for researchers .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Polar Surface Area (PSA) as a Determinant of Bioavailability

The topological polar surface area (TPSA) for 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one is calculated to be 57.53 Ų . This value is crucial for predicting oral bioavailability and blood-brain barrier penetration, with values below 140 Ų generally considered favorable for oral drugs and below 90 Ų often desirable for CNS penetration. This data point provides a baseline for comparison against other analogs with different substitution patterns that would alter the TPSA.

Drug Design ADME Prediction Bioavailability

Molecular Complexity as a Metric for Synthetic Tractability and Specificity

The target compound has a molecular complexity score of 278 . For a small molecule building block, this moderate level of complexity—arising from the combination of a chiral (or prochiral) diol, a ketone, and a meta-substituted aromatic ring—offers a balance between synthetic accessibility and the potential to introduce structural diversity. This score can be compared to simpler, achiral ketones or more complex, polycyclic building blocks to justify its selection in library synthesis.

Synthetic Chemistry Molecular Complexity Building Block Selection

Optimal Research Applications for 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one


Medicinal Chemistry: A Fluorinated Scaffold for Kinase Inhibitor or Metabolite Analog Design

The compound's structure, featuring a 3,4-dihydroxybutanone core and a meta-CF3-phenyl group, makes it a suitable starting material or advanced intermediate for designing analogs of known bioactive molecules, such as Trk kinase inhibitors [1]. Its moderate LogP and low TPSA profile are consistent with lead-like properties, allowing medicinal chemists to explore structure-activity relationships (SAR) around the diol and ketone functionalities.

ADME/PK Studies: A Probe for Carbonyl Reductase or Diol Dehydratase Activity

The vicinal diol moiety is a common metabolic functional group. This compound can serve as a substrate or inhibitor probe for enzymes like carbonyl reductases (CBRs) or aldo-keto reductases (AKRs) that act on similar endogenous and xenobiotic substrates [1]. The trifluoromethyl group provides a sensitive 19F NMR handle for monitoring enzymatic transformations, offering a quantitative advantage in mechanistic studies.

Chemical Biology: A 19F NMR Label for Investigating Protein-Ligand Interactions

The presence of the trifluoromethyl group makes this compound an excellent 19F NMR probe for studying binding interactions with biological macromolecules [1]. 19F NMR is highly sensitive and offers a wide chemical shift dispersion, allowing researchers to monitor binding events, conformational changes, and ligand competition in complex biological milieus where 1H NMR would be impractical.

Synthetic Chemistry: A Chiral Building Block for Asymmetric Synthesis

The 3,4-dihydroxy-2-butanone moiety offers two adjacent stereocenters. While the commercial material may be racemic, it can be used as a substrate for asymmetric dihydroxylation or reduction methodologies to access enantioenriched building blocks for natural product synthesis or chiral drug discovery [1]. Its molecular complexity score of 278 indicates a practical level of structural sophistication for library synthesis.

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